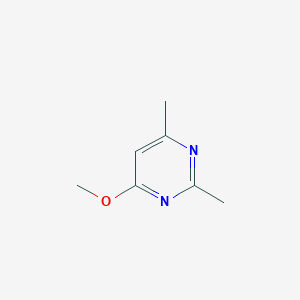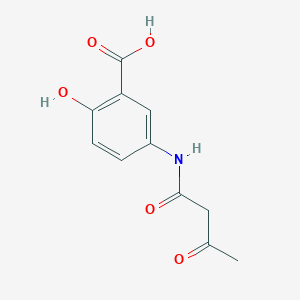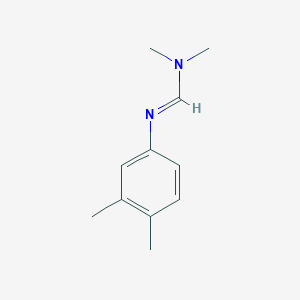![molecular formula C41H76O8 B082903 Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester CAS No. 14450-05-6](/img/structure/B82903.png)
Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester, commonly known as BAP, is a synthetic compound that has been used in various scientific research applications. BAP is a member of the bis-acyloxymethyl ether family of compounds, which are known for their ability to cross-link proteins and nucleic acids.
作用机制
BAP cross-links proteins and nucleic acids by forming covalent bonds between the functional groups of the molecules. BAP contains two acyloxymethyl ether groups, which are reactive toward nucleophiles such as amino groups and hydroxyl groups. When BAP is added to a solution containing proteins or nucleic acids, the acyloxymethyl ether groups react with the functional groups of the molecules, forming covalent bonds between them. This results in the formation of a cross-linked network of molecules, which can alter the properties of the molecules and their interactions with other molecules.
生化和生理效应
BAP has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In protein cross-linking, BAP can alter the structure and function of the proteins, which can affect their interactions with other proteins and molecules. In nucleic acid cross-linking, BAP can alter the structure and function of the nucleic acids, which can affect their interactions with proteins and other molecules. In biomaterials research, BAP can alter the properties of the polymers, which can affect their interactions with cells and tissues.
实验室实验的优点和局限性
BAP has several advantages for lab experiments, including its ability to cross-link proteins and nucleic acids, its solubility in organic solvents, and its stability in solution. However, BAP also has some limitations, including its potential toxicity, its reactivity toward other molecules, and its potential interference with other assays.
未来方向
There are several future directions for research on BAP, including the development of new biomaterials, the study of protein-protein and nucleic acid-protein interactions, and the development of new assays for protein and nucleic acid analysis. Additionally, further research is needed to fully understand the biochemical and physiological effects of BAP and its potential applications in various fields.
合成方法
BAP can be synthesized by reacting nonanoic acid with 2,2-bis(hydroxymethyl)propionic acid, also known as bis-MPA. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a clear, colorless liquid that is soluble in a variety of organic solvents.
科学研究应用
BAP has been used in various scientific research applications, including protein cross-linking, nucleic acid cross-linking, and biomaterials research. BAP has been used to cross-link proteins such as collagen, fibrinogen, and albumin, which has been useful in studying protein-protein interactions and protein structure. BAP has also been used to cross-link nucleic acids such as DNA and RNA, which has been useful in studying nucleic acid-protein interactions and nucleic acid structure. In biomaterials research, BAP has been used to cross-link polymers such as polyethylene glycol and poly(lactic-co-glycolic acid), which has been useful in developing new biomaterials for tissue engineering and drug delivery.
属性
CAS 编号 |
14450-05-6 |
|---|---|
产品名称 |
Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester |
分子式 |
C41H76O8 |
分子量 |
697 g/mol |
IUPAC 名称 |
[3-nonanoyloxy-2,2-bis(nonanoyloxymethyl)propyl] nonanoate |
InChI |
InChI=1S/C41H76O8/c1-5-9-13-17-21-25-29-37(42)46-33-41(34-47-38(43)30-26-22-18-14-10-6-2,35-48-39(44)31-27-23-19-15-11-7-3)36-49-40(45)32-28-24-20-16-12-8-4/h5-36H2,1-4H3 |
InChI 键 |
IBKKMFMBXQARGV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
规范 SMILES |
CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC |
其他 CAS 编号 |
14450-05-6 |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



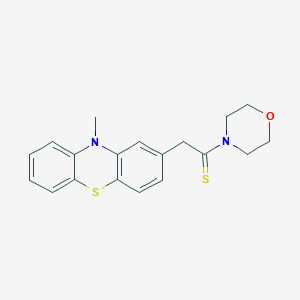
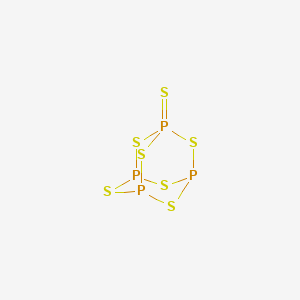
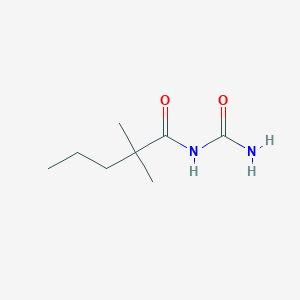
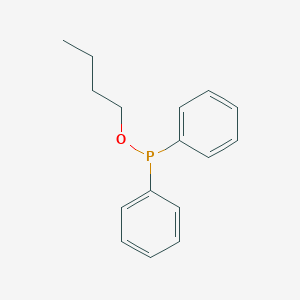
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
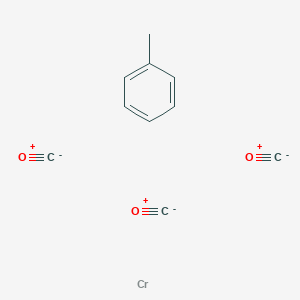
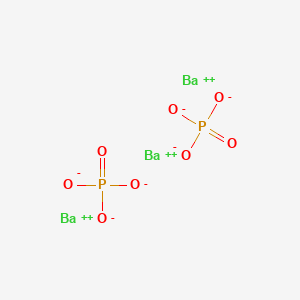
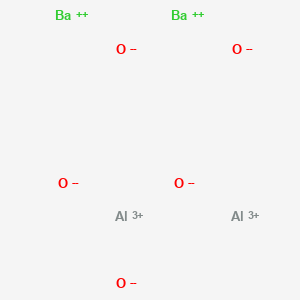
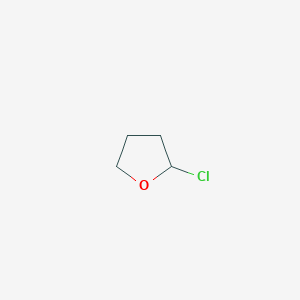

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)
